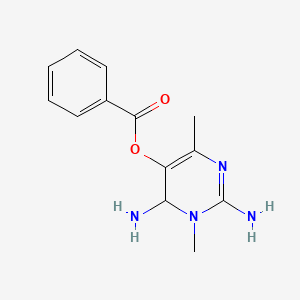
2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate typically involves the reaction of 2,6-diamino-4-chloropyrimidine with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like piperidine and acetic anhydride are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different pharmacological properties and applications .
科学研究应用
2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in DNA replication and repair.
Medicine: Research has shown that derivatives of this compound may have anticancer, antiviral, and antibacterial properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis .
相似化合物的比较
Similar Compounds
- 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl benzoate
- 2,6-Diamino-4-chloropyrimidine
- 2,4-Diamino-6-piperidinopyrimidine
Uniqueness
2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .
属性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
(2,4-diamino-3,6-dimethyl-4H-pyrimidin-5-yl) benzoate |
InChI |
InChI=1S/C13H16N4O2/c1-8-10(11(14)17(2)13(15)16-8)19-12(18)9-6-4-3-5-7-9/h3-7,11H,14H2,1-2H3,(H2,15,16) |
InChI 键 |
FRQXPCRPUKSMIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(N(C(=N1)N)C)N)OC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


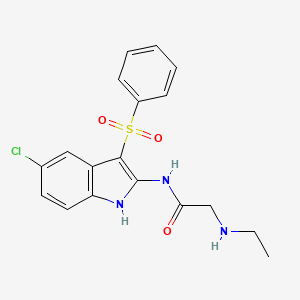
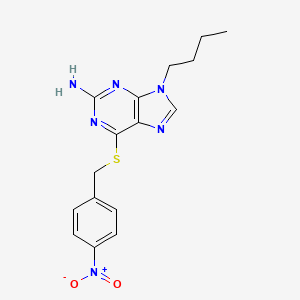
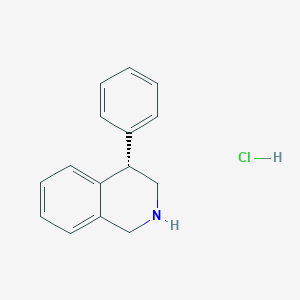
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
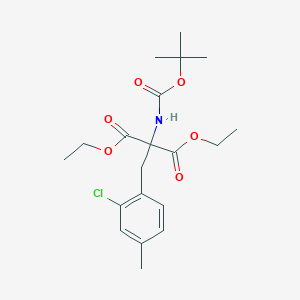
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)
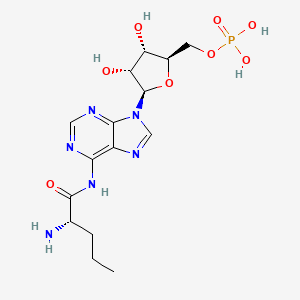
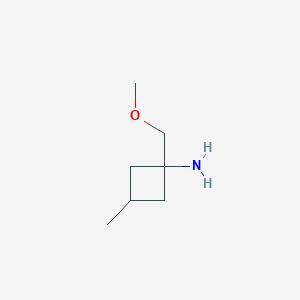
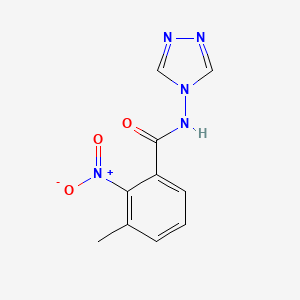
![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/structure/B12938461.png)
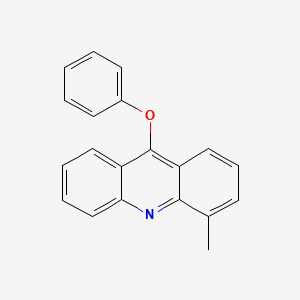
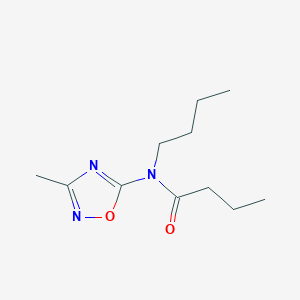
![4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12938473.png)
